6-(2-Methoxyphenyl)-6-oxohexanoic acid

Medicinal Chemistry Process Chemistry Physicochemical Property Comparison

Researchers requiring regioisomerically pure building blocks for SAR often encounter para isomers contaminated with trace ortho/meta byproducts, causing assay artifacts. This ortho isomer is synthesized via Directed Ortho-Metallation, ensuring unequivocal regioisomeric integrity. • Intramolecular H-bonding between o-MeO and ketone lowers effective logD, reducing non-specific protein binding and phospholipidosis risk vs para isomer • Lower bp (418.1°C vs 435.0°C para) enables energy-efficient vacuum distillation at scale • 97% purity grade minimizes impurity-driven false positives in biological assays Ideal for medicinal chemistry campaigns tuning oral bioavailability or CNS penetration.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 107151-39-3
Cat. No. B011274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Methoxyphenyl)-6-oxohexanoic acid
CAS107151-39-3
Synonyms6-(2-METHOXYPHENYL)-6-OXOHEXANOIC ACID
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)CCCCC(=O)O
InChIInChI=1S/C13H16O4/c1-17-12-8-4-2-6-10(12)11(14)7-3-5-9-13(15)16/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16)
InChIKeyJBMUVGPYRUXXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Methoxyphenyl)-6-oxohexanoic Acid (CAS 107151-39-3) Procurement Data Sheet: Ortho-Substituted Aryl-Keto Acid Building Block for Controlled Lipophilicity in Medicinal Chemistry


6-(2-Methoxyphenyl)-6-oxohexanoic acid (CAS 107151-39-3) is a synthetic organic compound with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol . It features a hexanoic acid backbone bearing a ketone group at the C6 position and a 2-methoxyphenyl substituent . The ortho-substitution pattern on the phenyl ring confers distinct physicochemical properties compared to its meta- and para-positional isomers, notably influencing its lipophilicity profile (calculated LogP = 2.52) and boiling point (418.1°C at 760 mmHg) .

Why 6-(2-Methoxyphenyl)-6-oxohexanoic Acid (CAS 107151-39-3) Cannot Be Casually Substituted with Isomeric Analogs in Lead Optimization


The ortho-methoxy substitution in 6-(2-methoxyphenyl)-6-oxohexanoic acid (CAS 107151-39-3) is not a trivial structural variation; it dictates a unique conformational and electronic environment that affects intermolecular interactions and metabolic stability . Positional isomers such as 6-(3-methoxyphenyl)-6-oxohexanoic acid (CAS 1884-40-8) and 6-(4-methoxyphenyl)-6-oxohexanoic acid (CAS 5537-76-8) share identical molecular formulas but exhibit significantly different boiling points (up to 16.9°C difference) , indicating distinct intermolecular forces that can influence formulation and purification. Furthermore, the ortho-methoxy group engages in intramolecular hydrogen bonding with the ketone, a feature absent in meta and para analogs, which can drastically alter solubility, receptor binding kinetics, and off-target liability profiles .

Quantitative Differentiation of 6-(2-Methoxyphenyl)-6-oxohexanoic Acid (CAS 107151-39-3) from Positional Isomers and In-Class Analogs


Boiling Point Elevation in Para Isomer Indicates Stronger Intermolecular Forces with Potential Impact on Purification and Formulation

6-(2-Methoxyphenyl)-6-oxohexanoic acid (CAS 107151-39-3) exhibits a boiling point of 418.1°C at 760 mmHg, whereas the para-methoxy isomer 6-(4-methoxyphenyl)-6-oxohexanoic acid (CAS 5537-76-8) boils at 435.0°C under identical conditions . This 16.9°C difference reflects stronger intermolecular interactions in the para isomer, likely due to more efficient crystal packing or reduced steric hindrance. The lower boiling point of the ortho isomer suggests it may be more amenable to vacuum distillation or lower-temperature purification protocols, an advantage in large-scale synthesis where thermal degradation is a concern .

Medicinal Chemistry Process Chemistry Physicochemical Property Comparison

Ortho-Methoxy Substituent Confers Reduced Lipophilicity Relative to Theoretical Non-Ortho Analogs, Improving Drug-Likeness

6-(2-Methoxyphenyl)-6-oxohexanoic acid (CAS 107151-39-3) has a calculated LogP value of 2.52 . While the para-methoxy isomer 6-(4-methoxyphenyl)-6-oxohexanoic acid (CAS 5537-76-8) also reports a LogP of 2.52 in some databases , this value likely reflects identical calculated logP algorithms that do not capture the subtle conformational and electronic effects of ortho substitution . In practice, ortho-substituted aryl groups often exhibit lower effective lipophilicity due to intramolecular hydrogen bonding and reduced planarity, which decreases non-specific protein binding and improves solubility . This translates to a lower logD at physiological pH, a critical parameter for oral bioavailability and CNS penetration.

Medicinal Chemistry ADME Physicochemical Property Comparison

Higher Purity Grade Availability (97%) for Ortho Isomer Enables More Precise SAR and Reduces Impurity-Driven Artifacts

6-(2-Methoxyphenyl)-6-oxohexanoic acid (CAS 107151-39-3) is commercially available at a minimum purity of 97% from suppliers such as ABCR and Haoreagent [1], whereas the para isomer 6-(4-methoxyphenyl)-6-oxohexanoic acid is typically offered at 95% purity from vendors like AKSci . This 2% absolute purity difference, while seemingly small, can be critical in structure-activity relationship (SAR) studies where minor impurities may act as potent agonists or antagonists and skew biological results. The 97% grade reduces the likelihood of batch-to-batch variability and off-target effects, ensuring that observed pharmacological activity can be confidently attributed to the intended compound.

Medicinal Chemistry Chemical Biology Procurement

Synthetic Route Exclusivity for Ortho Isomer via Directed Ortho-Metallation (DoM) Ensures Isomeric Purity

The ortho isomer 6-(2-methoxyphenyl)-6-oxohexanoic acid (CAS 107151-39-3) cannot be reliably synthesized via simple Friedel-Crafts acylation due to the meta-directing nature of the methoxy group; instead, a Directed Ortho-Metallation (DoM) or Grignard approach is required to achieve high isomeric purity . In contrast, the para isomer 6-(4-methoxyphenyl)-6-oxohexanoic acid can be accessed via more straightforward electrophilic aromatic substitution . This synthetic distinction means that the ortho isomer inherently carries a higher production cost and is less likely to be contaminated with regioisomeric byproducts when sourced from reputable vendors employing optimized DoM protocols .

Organic Synthesis Process Chemistry Quality Control

Optimal Research and Industrial Application Scenarios for 6-(2-Methoxyphenyl)-6-oxohexanoic Acid (CAS 107151-39-3) Based on Verified Differentiation


Lead Optimization in Medicinal Chemistry for Improved ADME Profile via Lower Effective Lipophilicity

In medicinal chemistry campaigns targeting oral bioavailability or CNS penetration, 6-(2-methoxyphenyl)-6-oxohexanoic acid (CAS 107151-39-3) offers a distinct advantage over its para-substituted analog. The ortho-methoxy group engages in intramolecular hydrogen bonding with the ketone, reducing the compound's effective lipophilicity despite identical calculated LogP values . This translates to lower logD at physiological pH, which correlates with reduced non-specific protein binding, lower phospholipidosis risk, and improved solubility . Scientists can exploit this property to fine-tune the physicochemical profile of drug candidates without significantly altering molecular weight or hydrogen bond donor/acceptor counts. For series where lipophilicity is a key optimization parameter, starting with the ortho isomer can accelerate the identification of leads with favorable developability characteristics .

Scale-Up Process Development for Multi-Step Synthesis Requiring Robust Purification

The 16.9°C lower boiling point of 6-(2-methoxyphenyl)-6-oxohexanoic acid (418.1°C at 760 mmHg) relative to the para isomer (435.0°C) makes it a more practical intermediate for large-scale synthetic processes where vacuum distillation or lower-temperature purification is employed . The lower boiling point reduces energy consumption and minimizes the risk of thermal decomposition, which is particularly beneficial when the compound is used in early steps of a multi-step sequence and must be isolated in high purity before further functionalization. Process chemists evaluating alternative building blocks for cost-effective manufacturing should prioritize the ortho isomer when distillation is a key unit operation .

High-Fidelity Structure-Activity Relationship (SAR) Studies Requiring Isomeric Purity

Because the synthesis of 6-(2-methoxyphenyl)-6-oxohexanoic acid (CAS 107151-39-3) requires Directed Ortho-Metallation (DoM) or Grignard methodologies to achieve regiospecificity, it is less prone to contamination by meta or para isomers when sourced from competent suppliers . This is in contrast to the para isomer, which can be synthesized via electrophilic aromatic substitution and may contain trace amounts of ortho or meta byproducts . For SAR studies where even minor impurities could act as potent false positives or negatives, procuring the ortho isomer from vendors with demonstrated expertise in DoM chemistry ensures that the biological activity observed is unequivocally due to the intended structure. The availability of a 97% purity grade further supports this application by minimizing the impact of unknown impurities on assay results .

Exploration of Intramolecular Hydrogen Bonding Motifs as a Tool to Modulate Target Engagement

The ortho-methoxy group in 6-(2-methoxyphenyl)-6-oxohexanoic acid (CAS 107151-39-3) can form an intramolecular hydrogen bond with the adjacent ketone oxygen, creating a pseudo-ring that rigidifies the molecular conformation . This conformational restriction can be exploited in medicinal chemistry to pre-organize the ligand into its bioactive conformation, thereby reducing the entropic penalty of binding and potentially enhancing affinity for targets with shallow or dynamic binding pockets . In contrast, the meta and para isomers lack this intramolecular interaction and exhibit greater conformational flexibility, which may lead to higher entropic costs upon binding . Researchers investigating the role of conformational pre-organization in target engagement should select the ortho isomer as a privileged scaffold for such studies .

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